3-(Propionyloxy)benzoic acid

platelet pharmacology thrombosis research structure-activity relationship

Select 3-(Propionyloxy)benzoic acid (3-PBA, CAS 51988-36-4) when your research requires a benzoic acid derivative that uniquely potentiates primary platelet aggregation and augments arterial prostacyclin (PGI2) production without inhibiting cyclooxygenase. Positional isomers like 2-PBA exhibit opposite (inhibitory) effects, making class-level substitution disastrous for experimental outcomes. 3-PBA is the only meta-propionyloxy analog that simultaneously enhances platelet response and PGI2 synthesis, serving as a positive pro-aggregatory control and a selective tool for isolating PGI2-mediated vascular homeostasis pathways. Procure with confidence to ensure your arachidonic acid cascade studies and negative control screens are mechanistically accurate.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 51988-36-4
Cat. No. B1611900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propionyloxy)benzoic acid
CAS51988-36-4
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13)
InChIKeyKDSHSYUJJSWWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propionyloxy)benzoic Acid (CAS 51988-36-4): Procurement-Ready Overview for Benzoic Acid Derivative Research


3-(Propionyloxy)benzoic acid (CAS 51988-36-4), also designated 3-PBA, is a synthetic ester derivative of benzoic acid with the molecular formula C10H10O4 and molecular weight 194.18 g/mol [1]. This compound belongs to a series of aspirin-like benzoic acid analogs that have been systematically investigated for their differential effects on platelet function, prostaglandin biosynthesis, and inflammatory processes [2]. Unlike many structurally related compounds, 3-PBA exhibits a distinctive pharmacological fingerprint characterized by the potentiation of primary platelet aggregation and the augmentation of arterial prostacyclin (PGI2) production [3]. These properties render it a valuable research tool for dissecting structure-activity relationships within the arachidonic acid cascade and for exploring non-conventional mechanisms of anti-inflammatory action that are uncoupled from cyclooxygenase inhibition.

Why 3-(Propionyloxy)benzoic Acid Cannot Be Simply Substituted with Other Benzoic Acid Derivatives


Benzoic acid derivatives are not pharmacologically interchangeable. Systematic structure-activity relationship studies have revealed that subtle positional isomerism or minor changes in the acyl substituent can invert, abolish, or profoundly alter biological activity. Specifically, the meta-propionyloxy substitution pattern of 3-PBA confers a unique capacity to enhance, rather than inhibit, platelet aggregation and to stimulate arterial PGI2 synthesis [1]. In contrast, the ortho-propionyloxy analog (2-PBA) behaves as an aggregation inhibitor akin to aspirin [2]. Similarly, other analogs such as 2-acetylbenzoic acid (ABA) and 3-methylphthalide (3-MP) exhibit divergent anti-inflammatory and anti-edema profiles that do not correlate with prostaglandin synthesis inhibition [3]. Therefore, procurement decisions based solely on the broad class designation 'benzoic acid derivative' will inevitably lead to erroneous experimental outcomes. The quantitative evidence detailed below delineates the precise, measurable differentiators that mandate the selection of 3-PBA for studies requiring its specific functional signature.

3-(Propionyloxy)benzoic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Platelet Aggregation Potentiation vs. Inhibition by Structural Analogs

3-PBA significantly potentiates platelet aggregation, a functional outcome diametrically opposed to the inhibitory effects of its close structural analogs. In direct head-to-head comparisons using human platelet-rich plasma, 3-PBA augmented aggregation, whereas 2-propionyloxybenzoic acid (2-PBA) inhibited aggregation by 50%, and 2-acetylbenzoic acid (ABA) inhibited aggregation only at very high doses (I50 5 mM) [1]. Furthermore, 3-PBA did not inhibit arachidonic acid-induced aggregation, whereas aspirin (ASA) produced 83% inhibition, 2-PBA produced 76% inhibition, and 3-methylphthalide (3-MP) produced 69% inhibition under identical conditions [2].

platelet pharmacology thrombosis research structure-activity relationship

Absence of Platelet Prostaglandin Synthesis Inhibition

3-PBA does not inhibit platelet prostaglandin (PG) synthesis from 14C-arachidonic acid, distinguishing it from aspirin and 2-PBA. In a direct comparative study using human platelet lysates, 3-PBA and ABA showed no measurable inhibition of PG synthesis, whereas 2-PBA demonstrated clear inhibitory activity. At a high concentration of 1 mM, even 3-MP showed only modest inhibitory activity [1]. The lack of PG synthesis inhibition correlates with 3-PBA's inability to block arachidonic acid-induced aggregation, confirming that its mechanism of action is entirely uncoupled from cyclooxygenase inhibition [2].

prostaglandin biosynthesis cyclooxygenase activity arachidonic acid metabolism

Augmentation of Arterial Prostacyclin (PGI2) Production

3-PBA uniquely increases activity in both platelet function and arterial PGI2 production systems, a property not shared by its analogs. In studies using rat and rabbit aorta rings, 3-PBA caused increased activity in both platelet function and PGI2 synthesis assays. In contrast, 2-acetylbenzoic acid (ABA) had only minor effects, and 3-methylphthalide (3-MP) inhibited both platelet function and PGI2 synthesis. Aspirin and 2-PBA were comparable in inhibiting PGI2 synthesis, while ASA was more potent than 2-PBA in inhibiting platelet function [1]. This dual-augmentation profile is exclusive to 3-PBA among the tested series [2].

prostacyclin synthesis vascular biology arachidonate cascade

Differential Modulation of Polymorphonuclear Leukocyte Accumulation In Vivo

In urethane-anesthetized rats, 3-PBA caused a decrease in polymorphonuclear (PMN) leukocyte accumulation while simultaneously increasing edema formation. This in vivo profile contrasts sharply with that of 3-MP, which suppressed both PMN leukocyte accumulation and edema, and with aspirin (ASA), which did not affect PMN leukocyte accumulation. 2-PBA and ABA both resulted in trends toward decreased PMN leukocyte accumulation [1]. This uncoupling of PMN leukocyte recruitment from edema formation represents a unique in vivo pharmacological signature for 3-PBA [2].

inflammation models leukocyte trafficking in vivo pharmacology

Lack of Anti-Edema Activity in Carrageenin-Induced Rat Paw Model

3-PBA does not suppress carrageenin-induced rat paw edema, in stark contrast to its structural analogs. In a direct comparative study, 3-MP, ABA, and 2-PBA all suppressed edema and were roughly equipotent with aspirin. 3-MP was slightly more potent than ASA in this model. However, 3-PBA had no measurable anti-edema effect [1]. This functional divergence underscores that anti-inflammatory activity within this chemical series is not correlated with the ability to inhibit platelet prostaglandin synthesis, as 3-PBA and ABA both lack PG synthesis inhibition yet exhibit opposite effects on edema .

anti-inflammatory screening edema models preclinical pharmacology

High-Value Application Scenarios for 3-(Propionyloxy)benzoic Acid in Research and Industrial Workflows


Platelet Function Studies Requiring a Potentiation-Positive Control

In experiments investigating platelet aggregation mechanisms, 3-PBA is employed as a reference compound that potentiates, rather than inhibits, aggregation. This allows researchers to establish the upper boundary of the aggregation response and to validate assay sensitivity to pro-aggregatory stimuli. Its lack of prostaglandin synthesis inhibition further ensures that any observed effects are not confounded by cyclooxygenase-dependent pathways [1].

Prostacyclin (PGI2) Pathway Dissection in Vascular Biology

3-PBA is uniquely suited for studies aimed at isolating the role of PGI2 in vascular homeostasis. Because it stimulates PGI2 production without inhibiting platelet function, it can be used to probe the downstream effects of elevated PGI2 levels in isolation from other arachidonic acid metabolites. This is particularly valuable in endothelial cell biology, atherosclerosis research, and thrombosis model development [2].

Mechanistic Studies of Cyclooxygenase-Independent Anti-Inflammatory Activity

Given that 3-PBA lacks both prostaglandin synthesis inhibition and anti-edema activity, it serves as an ideal negative control in screens designed to identify novel anti-inflammatory compounds that operate through non-cyclooxygenase mechanisms. Its inclusion in compound libraries helps to filter out false positives arising from the benzoic acid scaffold and to validate assay specificity [3].

Leukocyte Trafficking and Inflammation Model Validation

The compound's ability to decrease PMN leukocyte accumulation while increasing edema formation provides a unique tool for dissecting the molecular pathways that differentially regulate leukocyte recruitment and vascular permeability. This application is directly relevant to immunopharmacology and the development of therapeutics targeting specific aspects of the inflammatory response .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Propionyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.